3-Ethyl-8-methyl-2-propylquinoline
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Overview
Description
3-Ethyl-8-methyl-2-propylquinoline is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinolines are known for their wide range of applications in medicinal chemistry, particularly as antimalarial agents. The structure of this compound consists of a quinoline core with ethyl, methyl, and propyl substituents at the 3, 8, and 2 positions, respectively.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives, including 3-Ethyl-8-methyl-2-propylquinoline, can be achieved through various methods. One common method is the Skraup synthesis, which involves the reaction of aniline with glycerol in the presence of an acid catalyst and an oxidizing agent . Another method is the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with a ketone .
Industrial Production Methods
Industrial production of quinoline derivatives often involves large-scale reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of these processes .
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-8-methyl-2-propylquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert quinoline derivatives to tetrahydroquinolines.
Substitution: Electrophilic substitution reactions can introduce new substituents at specific positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinolines, and various substituted quinolines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Ethyl-8-methyl-2-propylquinoline has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Ethyl-8-methyl-2-propylquinoline involves its interaction with specific molecular targets and pathways. In biological systems, quinoline derivatives can inhibit enzymes and interfere with DNA replication, leading to their antimicrobial and antitumor effects . The exact molecular targets and pathways can vary depending on the specific derivative and its application.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound with a simpler structure.
Isoquinoline: A structural isomer with different reactivity.
Chloroquine: A well-known antimalarial drug with a quinoline core.
Uniqueness
3-Ethyl-8-methyl-2-propylquinoline is unique due to its specific substituents, which can influence its chemical reactivity and biological activity. The presence of ethyl, methyl, and propyl groups at specific positions can enhance its lipophilicity and potentially improve its interaction with biological targets .
Properties
CAS No. |
80609-93-4 |
---|---|
Molecular Formula |
C15H19N |
Molecular Weight |
213.32 g/mol |
IUPAC Name |
3-ethyl-8-methyl-2-propylquinoline |
InChI |
InChI=1S/C15H19N/c1-4-7-14-12(5-2)10-13-9-6-8-11(3)15(13)16-14/h6,8-10H,4-5,7H2,1-3H3 |
InChI Key |
OLFOASNGFZRUKF-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NC2=C(C=CC=C2C=C1CC)C |
Origin of Product |
United States |
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